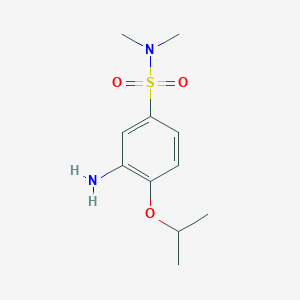![molecular formula C12H14N2O2S2 B1523195 N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide CAS No. 1152913-55-7](/img/structure/B1523195.png)
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Descripción general
Descripción
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide (N-AEPT) is a small molecule that has been studied for its potential use in a variety of scientific applications. N-AEPT is a member of the thiophene-sulfonamide family of compounds and has been found to possess a number of unique properties. This molecule has been used as a fluorescent dye, a drug delivery system, and a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Urease Inhibition and Antibacterial Activity
A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds exhibited potent urease inhibition and hemolytic activities, suggesting potential applications in developing treatments against infections caused by urease-producing bacteria. The compound 5-Phenylthiophene-2-sulfonamide showed the highest urease inhibition activity. Additionally, the antibacterial activities of these derivatives were investigated, indicating their potential as antibacterial agents (Noreen et al., 2017).
Selective Detection of Thiophenols
A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols was developed, showcasing applications in environmental and biological sciences. This probe offers a highly sensitive and selective technique for detecting toxic benzenethiols, crucial for chemical, biological, and environmental safety (Wang et al., 2012).
Tautomeric Behavior Investigation
The tautomeric forms of sulfonamide derivatives were explored using spectroscopic methods, providing insights into the pharmaceutical and biological activities of these compounds. This research aids in understanding the molecular conformation critical for the development of therapeutic agents (Erturk et al., 2016).
Carbonic Anhydrase Inhibition
A series of thiophene-2-sulfonamides demonstrated potent inhibition of carbonic anhydrase, a crucial enzyme in various physiological processes. These findings have implications for developing novel drugs for conditions such as glaucoma, where controlling intraocular pressure is essential (Barnish et al., 1981).
Electrochemical Applications
New thiophene derivatives with electrochemically cleavable sulfonamide groups were synthesized, offering insights into the design of materials for solid-phase electrosynthesis. This research highlights the potential for developing advanced materials with specific electrochemical properties (Dubey et al., 1999).
Propiedades
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRJWGSFMWJQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)

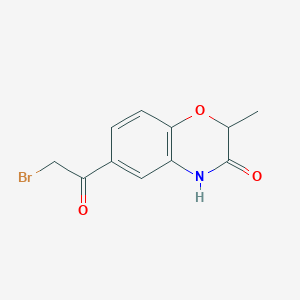
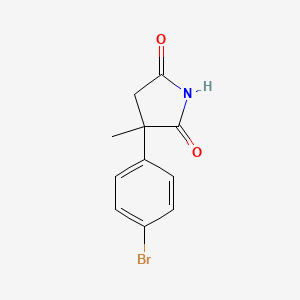
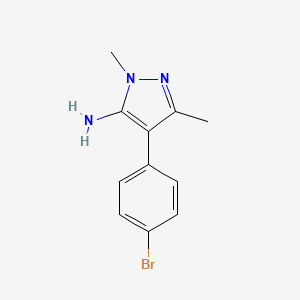
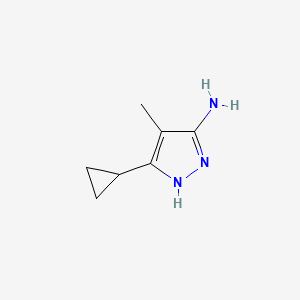
amine](/img/structure/B1523125.png)
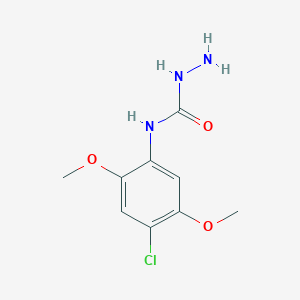
![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
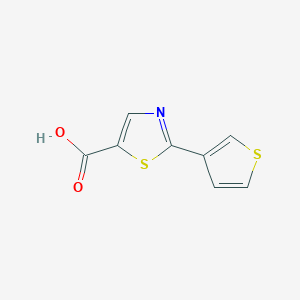

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
